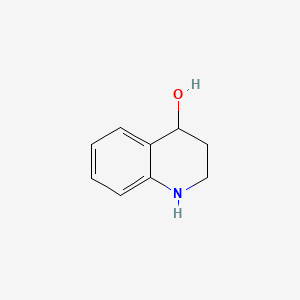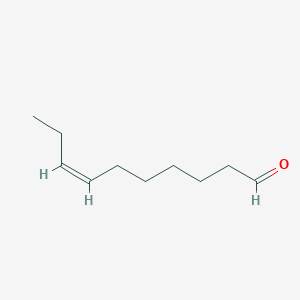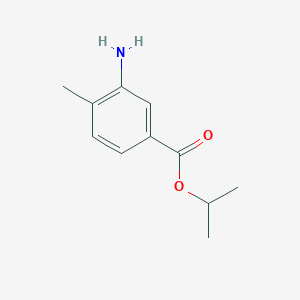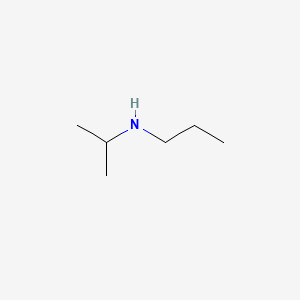
N,N,2,2-Tetramethyl-1,3-propanediamine
Vue d'ensemble
Description
“N,N,2,2-Tetramethyl-1,3-propanediamine” is an organic compound with the linear formula (CH3)2NCH2C(CH3)2CH2NH2 . It is also known as “N,N-Dimethylneopentanediamine” and has a molecular weight of 130.23 . It is an acyclic tertiary amine .
Molecular Structure Analysis
The molecular structure of “N,N,2,2-Tetramethyl-1,3-propanediamine” can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
“N,N,2,2-Tetramethyl-1,3-propanediamine” shows the ability to absorb CO2 when dissolved in an aqueous solution . It may also be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .Physical And Chemical Properties Analysis
“N,N,2,2-Tetramethyl-1,3-propanediamine” is a liquid with a refractive index of 1.4355 (lit.) . It has a boiling point of 155-158 °C (lit.) and a density of 0.818 g/mL at 25 °C (lit.) . It is soluble in water and alcohol .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
TMPDA is known to act as a catalyst in various organic reactions. One notable application is in the Baylis-Hillman reaction , where it facilitates the formation of carbon-carbon bonds between aldehydes and activated olefins. This reaction is valuable for creating complex molecules with high atom economy.
Ligand for Metal Complexes
As a ligand, TMPDA can bind to metal ions to form dinuclear μ-carbonato-dicopper (II) species . These complexes are studied for their potential in mimicking the active sites of certain enzymes and could be used in biomimetic catalysis.
Dye Synthesis
In the field of dye chemistry, TMPDA is utilized during the bisquaternization process to prepare homodimeric asymmetric monomethine cyanine dyes . These dyes have applications in photodynamic therapy and as fluorescent markers in biological imaging.
Mass Spectrometry
The mass spectrum of TMPDA has been recorded and is available in the NIST/EPA/NIH Mass Spectral Library . Researchers use this data to identify or confirm the presence of TMPDA in various samples, which is crucial in analytical chemistry.
Phase Change Data
TMPDA’s phase change data, such as boiling point and melting point, are of interest in the study of thermodynamics and physical chemistry. This information is essential for understanding the compound’s behavior under different conditions .
Safety and Handling
Understanding the safety profile of TMPDA is critical for its handling in the laboratory. It is classified as a flammable liquid and skin corrosive, which necessitates specific precautions during storage and use .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N',N',2,2-tetramethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(2,5-8)6-9(3)4/h5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDIVZQLPBUHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068844 | |
| Record name | N,N,2,2-Tetramethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,2-Tetramethyl-1,3-propanediamine | |
CAS RN |
53369-71-4 | |
| Record name | N,N,2,2-Tetramethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53369-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediamine, N1,N1,2,2-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053369714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1,N1,2,2-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,2,2-Tetramethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,2,2-tetramethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



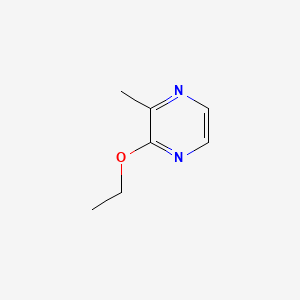
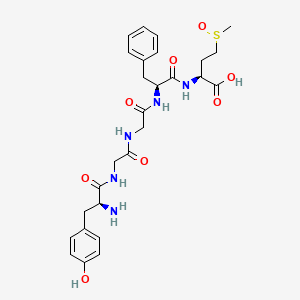

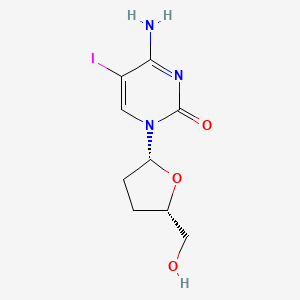



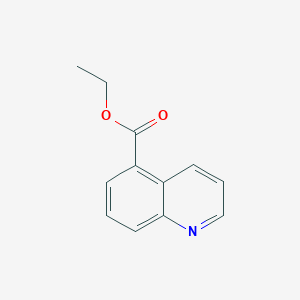
![4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1583625.png)

